Head-to-Head Comparison of m-PEG24 vs. Shorter PEG Chains in ADC Linker Performance
In a direct comparative study evaluating the impact of PEG linker length on ADC properties, an ADC constructed with a m-PEG24-containing linker (RS7-DL 11) was benchmarked against variants with shorter or no PEG side chains. The m-PEG24 construct demonstrated a superior balance of key developability and in vivo efficacy metrics [1].
| Evidence Dimension | Biophysical Stability and In Vivo Efficacy |
|---|---|
| Target Compound Data | Maximum hydrophilicity, biophysical stability, and tumor suppression, along with prolonged half-life and enhanced animal tolerability. |
| Comparator Or Baseline | ADCs with other PEG/sugar-modified linkers and unmodified dipeptide linkers (e.g., RS7-DL 1-10). |
| Quantified Difference | Achieved the 'maximum' rank in all four tested parameters (hydrophilicity, biophysical stability, tumor suppression, and tolerability/half-life) among the panel. |
| Conditions | In vivo mouse xenograft model (Trop-2+ tumor) using RS7 antibody conjugated to MMAE payload with drug-to-antibody ratio (DAR) of 4 or 8. |
Why This Matters
This data provides a clear rationale for selecting a m-PEG24-based linker over other PEG lengths (e.g., m-PEG4, m-PEG8, m-PEG12) or unmodified linkers when optimizing an ADC for maximum stability and therapeutic index.
- [1] Long, J., et al. (2025). PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates. Bioconjugate Chemistry, 36(1), 110-122. PMID: 39832173. View Source
